molecular formula C15H21N3O B7503454 [4-(3-Methylbut-2-enyl)piperazin-1-yl]-pyridin-2-ylmethanone

[4-(3-Methylbut-2-enyl)piperazin-1-yl]-pyridin-2-ylmethanone

Cat. No.: B7503454
M. Wt: 259.35 g/mol
InChI Key: DECPCDXCVULMOF-UHFFFAOYSA-N
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Description

[4-(3-Methylbut-2-enyl)piperazin-1-yl]-pyridin-2-ylmethanone, also known as MPMP, is a small molecule that has been the subject of extensive scientific research due to its potential biomedical applications. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects various biochemical and physiological processes. In

Mechanism of Action

[4-(3-Methylbut-2-enyl)piperazin-1-yl]-pyridin-2-ylmethanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are inflammatory mediators. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of the enzyme reverse transcriptase, which is involved in the replication of the HIV virus.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins, which can reduce inflammation. This compound has also been shown to inhibit the replication of cancer cells and the HIV virus. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

[4-(3-Methylbut-2-enyl)piperazin-1-yl]-pyridin-2-ylmethanone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, which make it a useful tool for studying these processes. However, there are also limitations to using this compound in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on [4-(3-Methylbut-2-enyl)piperazin-1-yl]-pyridin-2-ylmethanone. One direction is to further elucidate the mechanism of action of this compound. Understanding the molecular targets of this compound can help to identify new therapeutic targets for the treatment of diseases such as cancer and HIV. Another direction is to develop new methods for synthesizing this compound that can improve the yield and purity of the compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans.

Synthesis Methods

[4-(3-Methylbut-2-enyl)piperazin-1-yl]-pyridin-2-ylmethanone can be synthesized using a variety of methods, including the reaction of 2-chloronicotinic acid with 3-methyl-2-buten-1-ol in the presence of triethylamine, followed by the addition of piperazine and then the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 2-chloronicotinic acid with 3-methyl-2-butenylamine in the presence of triethylamine, followed by the addition of piperazine and then the reduction of the resulting intermediate with sodium borohydride.

Scientific Research Applications

[4-(3-Methylbut-2-enyl)piperazin-1-yl]-pyridin-2-ylmethanone has been the subject of extensive scientific research due to its potential biomedical applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been studied for its potential use in the treatment of various diseases such as cancer, HIV, and inflammatory diseases.

Properties

IUPAC Name

[4-(3-methylbut-2-enyl)piperazin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-13(2)6-8-17-9-11-18(12-10-17)15(19)14-5-3-4-7-16-14/h3-7H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECPCDXCVULMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(CC1)C(=O)C2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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